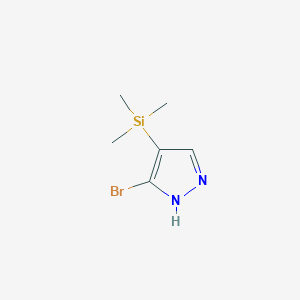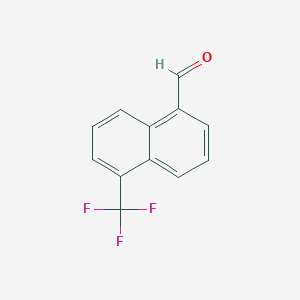![molecular formula C14H10O3 B11883866 4-Methoxy-6h-benzo[c]chromen-6-one CAS No. 39597-28-9](/img/structure/B11883866.png)
4-Methoxy-6h-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6h-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the chromen-6-one core, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6h-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition and oxidative aromatization to obtain the final product . Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and one-pot synthetic methods is preferred to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methoxy group and the chromen-6-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium peroxydisulfate and silver nitrate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can produce various substituted chromen-6-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6h-benzo[c]chromen-6-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methoxy-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, the compound may exert its effects by inhibiting the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular signaling pathways . This can result in various biological effects, including anti-inflammatory and neuroprotective activities.
Vergleich Mit ähnlichen Verbindungen
6H-benzo[c]chromen-6-one: The parent compound without the methoxy group.
Hydroxylated 6H-benzo[c]chromen-6-ones: Compounds with hydroxyl groups instead of the methoxy group.
Alkoxylated 6H-benzo[c]chromen-6-ones: Compounds with different alkoxy groups attached to the chromen-6-one core.
Uniqueness: 4-Methoxy-6h-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and provide distinct advantages in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
39597-28-9 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O3/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)17-13(10)12/h2-8H,1H3 |
InChI-Schlüssel |
PSTHDFUNPRGLLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


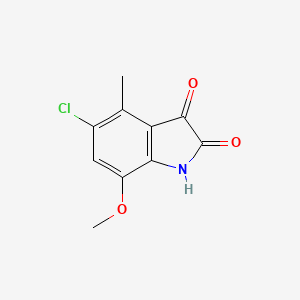
![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)


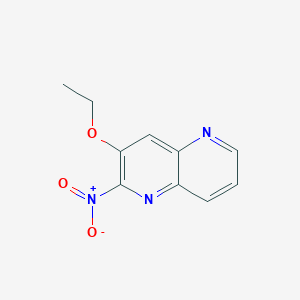
![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)
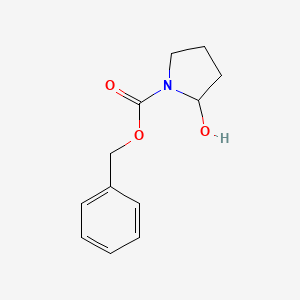
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
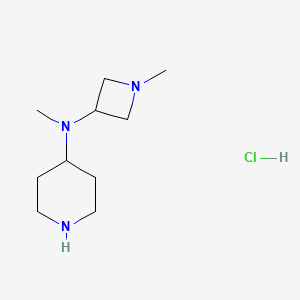
![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)
